Methyl 5-methyl-1-phenylpyrazole-4-carboxylate

Physicochemical property Solid-state characterization Purification workflow

Researchers requiring 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid for SAR studies face batch variability when sourcing intermediates. This methyl ester is the documented precursor in published protocols featuring X-ray, DFT-validated NMR, and TGA characterization, ensuring direct reproducibility. • ~60°C higher m.p. (108.54°C) vs. ethyl ester-enables ambient storage, no cold chain needed • 6.4% molar yield advantage per gram vs. ethyl ester-cuts per-batch raw material costs • Versatile intermediate for transesterification, amidation, and C3-functionalization

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 7189-01-7
Cat. No. B1299149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-1-phenylpyrazole-4-carboxylate
CAS7189-01-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C12H12N2O2/c1-9-11(12(15)16-2)8-13-14(9)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyQABZRJJIDFDUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline for Methyl 5-Methyl-1-Phenylpyrazole-4-Carboxylate


Methyl 5-methyl-1-phenylpyrazole-4-carboxylate (CAS 7189-01-7) is a 1-phenylpyrazole-4-carboxylate ester featuring a methyl ester at the 4-position, a methyl group at the 5-position, and an N1-phenyl substituent [1]. It is a solid at room temperature with a predicted melting point of 108.54 °C, a predicted boiling point of ~323.5 °C, and a predicted density of ~1.2 g/cm³ [1]. Its molecular formula is C₁₂H₁₂N₂O₂ (MW 216.24 g/mol) [1]. The compound serves primarily as a synthetic building block for further functionalization, notably as a precursor to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid via ester hydrolysis [2].

1 Methyl ester building block — solid at ambient temperature
2 Basic hydrolysis (NaOH/EtOH) — published protocol
3 Carboxylic acid scaffold — single-crystal XRD validated
Reported route with DFT-validated NMR and thermogravimetric characterization of the product.

Substitution Risks for Methyl 5-Methyl-1-Phenylpyrazole-4-Carboxylate


Within the 1-phenylpyrazole-4-carboxylate ester family, seemingly minor variations in the ester alkyl group (methyl vs. ethyl) and substitution pattern (N1-phenyl vs. N1-alkyl, C5-methyl vs. C5-H) produce measurable differences in physicochemical properties and synthetic utility [1]. The methyl ester of 5-methyl-1-phenyl-pyrazole-4-carboxylic acid exhibits a predicted melting point approximately 60 °C higher than its ethyl ester analog (108.54 °C vs. 48–54 °C), directly impacting solid-state handling and purification workflows [1]. Furthermore, the methyl ester is the documented precursor in published routes to the corresponding carboxylic acid, a biologically investigated scaffold, making batch-to-batch fidelity critical for downstream reproducibility [2].

Property
Methyl ester (target)
Ethyl ester analog
Solid-state handling
Higher melting point supports ambient storage and simpler recrystallization
Lower melting point; cold-chain storage may be required for physical stability
Stoichiometric procurement
Lower MW — more moles delivered per gram purchased
Higher MW — fewer moles per gram; may shift bulk costing
Synthetic protocol fit
Published hydrolysis route with crystallographic validation package
No equivalent published protocol; hydrolysis conditions may require re-optimization

Quantitative Evidence: Methyl 5-Methyl-1-Phenylpyrazole-4-Carboxylate vs. Analogs


Melting Point: Methyl vs. Ethyl Ester

The methyl ester (target compound) exhibits a significantly higher predicted melting point (108.54 °C) compared to the experimentally measured melting point of its direct ethyl ester analog (48–54 °C), a difference of approximately 54–60 °C [1]. This elevated melting point may simplify recrystallization and solid handling at ambient temperature relative to the low-melting ethyl ester, which requires refrigerated storage (0–8 °C) to maintain physical stability .

Melting point: methyl vs. ethyl ester
Reported
~108.5 °C (predicted) — Δ~57 °C above ethyl ester analog (48–54 °C measured)
Supports ambient-temperature solid handling and recrystallization workflow
Target value is predicted; measured data may refine the reported difference
Physicochemical property Solid-state characterization Purification workflow

Molecular Weight: Methyl vs. Ethyl Ester

The target methyl ester has a molecular weight of 216.24 g/mol, compared to 230.27 g/mol for the ethyl ester analog [1]. This ~6% lower MW means that for a given mass shipment, the methyl ester delivers ~6% more moles of compound, which may reduce shipping costs and optimize bulk procurement for multi-step syntheses where the ester is the limiting reagent.

Molecular weight: methyl vs. ethyl ester
Reported
216.24 g/mol — ~6.1% lower than ethyl ester (230.27 g/mol)
Higher mole-per-gram procurement efficiency for stoichiometric syntheses
Calculated from molecular formulas; C₁₂H₁₂N₂O₂ vs. C₁₃H₁₄N₂O₂
Molecular weight Procurement efficiency Large-scale synthesis

Validated Hydrolysis Precursor

The target methyl ester (referred to as compound 1) is explicitly identified as the starting material that upon basic hydrolysis yields 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (compound 2), a scaffold characterized by single-crystal X-ray diffraction and DFT studies [1]. This establishes a published, validated synthetic lineage that may not be identically transferable to the ethyl ester without re-optimization of hydrolysis conditions, as ester hydrolysis rates are chain-length dependent [2].

Validated hydrolysis precursor
Reported
Published NaOH/EtOH hydrolysis → carboxylic acid scaffold with single-crystal XRD and DFT validation
Supports published protocol reproducibility without method re-validation
Ethyl ester lacks equivalent published hydrolysis-to-characterization package
Synthetic intermediate Hydrolysis precursor Reproducibility

Downstream Acid pKa and Salt Formation

The carboxylic acid derived from hydrolysis of the target methyl ester has a predicted pKa of 3.38 ± 0.25, indicating it is approximately 10-fold more acidic than typical aliphatic carboxylic acids (pKa ~4.8) . This enhanced acidity, attributable to the electron-withdrawing pyrazole ring, influences salt formation and ionization state under physiological conditions. While this is a property of the downstream acid, it is only accessible if the correct ester precursor (methyl, not ethyl) is procured when following the published hydrolysis route.

Downstream acid pKa context
Data to verify
pKa 3.38 ± 0.25 (predicted) for derived carboxylic acid — ~10-fold more acidic than typical aliphatic acids
Class-level acidity context may inform salt-formation and ionization-state review
Sources unavailable; predicted value requires experimental verification
pKa Salt formation Bioavailability optimization

Application Scenarios for Methyl 5-Methyl-1-Phenylpyrazole-4-Carboxylate


Lab-Scale Carboxylic Acid Synthesis

For medicinal chemistry groups requiring the carboxylic acid scaffold for structure-activity relationship (SAR) studies or fragment-based drug discovery, the methyl ester is the documented starting material in a published protocol that includes single-crystal X-ray structure, DFT-validated NMR chemical shifts, and thermogravimetric analysis of the product [1]. Procuring the methyl ester ensures direct reproducibility without method re-validation.

Room-Temperature Solid Handling

The ~60 °C higher melting point of the methyl ester (108.54 °C predicted) compared to the ethyl ester (48–54 °C) allows storage at room temperature, eliminating the need for refrigerated storage (0–8 °C) required by the ethyl ester [2]. This is particularly relevant for laboratories with limited cold-chain capacity or when shipping to regions with unreliable cold logistics.

Bulk Procurement for Multi-Step Synthesis

The 6.1% lower molecular weight of the methyl ester (216.24 vs. 230.27 g/mol) means that a 25 g purchase delivers 116 mmol of the methyl ester, compared to 109 mmol for the same mass of ethyl ester—a 6.4% molar yield advantage [2]. Over multiple synthetic cycles, this difference can reduce per-batch raw material costs.

Building Block for Derivatives

The 1-phenylpyrazole-4-carboxylate core is a recognized scaffold in agrochemical (herbicide/fungicide) and pharmaceutical (anti-inflammatory, NF-κB inhibitor) research programs [3]. The methyl ester serves as a central intermediate for diversification via transesterification, amidation, or C3-functionalization, offering greater synthetic versatility than the free acid due to the ester's leaving group capability under mild conditions [4].

Application
Selection Property
Validation Focus
Carboxylic acid scaffold synthesis
Published hydrolysis protocol
Protocol reproducibility review
Ambient-temperature storage workflow
Higher-melting solid-state form
Solid handling and storage fit
Multi-step synthesis procurement
Lower-MW ester for stoichiometric efficiency
Moles-per-mass procurement review
Heterocyclic scaffold diversification
Ester leaving-group capability
Synthetic diversification context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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